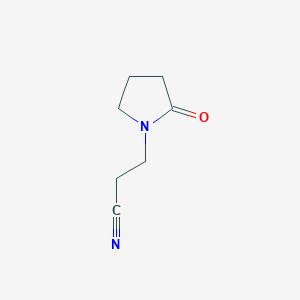
2-Oxo-1-pyrrolidinepropionitrile
Vue d'ensemble
Description
2-Oxo-1-pyrrolidinepropionitrile, also known by its CAS Number 7663-76-5, is a chemical compound with the empirical formula C7H10N2O . It has a molecular weight of 138.17 .
Molecular Structure Analysis
The molecular structure of 2-Oxo-1-pyrrolidinepropionitrile can be represented by the SMILES stringO=C1CCCN1CCC#N . This indicates that the molecule consists of a pyrrolidine ring with an oxo group at the 2-position and a propionitrile group attached to the nitrogen of the pyrrolidine ring .
Applications De Recherche Scientifique
1. Oxidative Stress and DNA Damage Assessment
2-Oxo-1-pyrrolidinepropionitrile, commonly known as piracetam, has been used in studies to understand oxidative stress and DNA damage. For instance, it was observed that urinary biomarkers like acrolein–lysine, 8-hydroxy-2′-deoxyguanosine (8-OHdG), and others, which are indicators of oxidative stress, showed significant variations in children, adolescents, and young adults, highlighting its importance in evaluating oxidative stress in various age groups (Tamura et al., 2006).
2. Neurological Applications
Research has also explored the neurological implications of substances structurally similar to 2-Oxo-1-pyrrolidinepropionitrile. For instance, the gamma-diketone metabolite of n-hexane, structurally similar to 2-Oxo-1-pyrrolidinepropionitrile, was studied for its effect on neurofilaments, indicating its relevance in the study of neuropathies and neurodegenerative diseases (Graham et al., 1985).
3. Antioxidant Therapy Investigations
In the context of antioxidant therapies, 2-Oxo-1-pyrrolidinepropionitrile has been used to understand the effects of antioxidants on DNA and tissue damage. For example, the study of Helicobacter pylori eradication and its impact on oxidative stress markers like 8-hydroxy-2′-deoxyguanosine in human gastric mucosa utilized this compound, shedding light on the oxidative stress pathways and potential therapeutic interventions (Pignatelli et al., 2001).
4. Impact on Health-Associated Biochemical Parameters
The compound has been instrumental in studying the impact of various agents on health-associated biochemical parameters. For example, a study evaluated the antihypoxidotic effects of piracetam, showcasing its potential in improving resistance against hypoxia, a critical factor in conditions such as senile dementia (Schaffler & Klausnitzer, 1988).
5. Oxidative Stress in Diabetes and Its Complications
Significant research has been devoted to understanding the role of oxidative stress in diabetes and its complications. Studies have demonstrated that 2-Oxo-1-pyrrolidinepropionitrile, through its impact on biomarkers like malondialdehyde and nitric oxide end products, provides insights into the oxidative stress status in conditions like diabetes mellitus and its complications such as nephropathy (Bhatia et al., 2003).
Propriétés
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLPNRULHJYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326363 | |
| Record name | 2-Oxo-1-pyrrolidinepropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1-pyrrolidinepropionitrile | |
CAS RN |
7663-76-5 | |
| Record name | 7663-76-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxo-1-pyrrolidinepropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-1-pyrrolidinepropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















